Desmethyl Atomoxetine Hydrochloride

Übersicht

Beschreibung

Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine, primarily used in neuroscience research. This compound is significant for its role in the study of neurotransmitter regulation within the central nervous system. It uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Atomoxetine Hydrochloride involves several steps. Initially, Atomoxetine is synthesized through a series of reactions, including chlorination by thionyl chloride and dry hydrogen chloride in the presence of chloroform. The intermediate product is then crystallized in the presence of acetone. The final step involves the resolution with L-mandelic acid to form the mandelate salt, which is then converted into Atomoxetine Hydrochloride .

Industrial Production Methods: Industrial production of Atomoxetine Hydrochloride typically involves adding hydrogen chloride to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water. This process improves reaction yields and facilitates commercial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Desmethyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like lithium aluminum hydride.

Substitution: Often uses reagents like sodium hydroxide or potassium carbonate.

Major Products: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated. This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .

Wissenschaftliche Forschungsanwendungen

Attention-Deficit/Hyperactivity Disorder (ADHD)

- Efficacy in Treatment :

- Desmethyl Atomoxetine Hydrochloride is integral to the pharmacological management of ADHD. Clinical studies have demonstrated that Atomoxetine, and by extension its metabolite, significantly improves ADHD symptoms compared to placebo treatments. For instance, a large-scale study indicated that patients treated with Atomoxetine maintained satisfactory responses over extended periods (25 weeks) .

- Long-Term Outcomes :

Pharmacokinetic Studies

Studies have investigated the pharmacokinetics of this compound in various populations. One study measured plasma concentrations of Atomoxetine and its metabolites in pediatric patients, revealing a range of concentrations that inform dosing strategies .

Table 1: Clinical Efficacy Data for this compound

Case Studies

- Case Study on Adult ADHD :

-

Pediatric Case Study :

- In a cohort study involving children aged 6-12 years, treatment with Atomoxetine led to substantial improvements in attention scores as measured by standardized assessments . The study emphasized the importance of monitoring adverse effects, which were generally mild compared to stimulant medications.

Wirkmechanismus

Desmethyl Atomoxetine Hydrochloride exerts its effects by inhibiting the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain. This inhibition increases the levels of norepinephrine and dopamine in specific brain regions such as the prefrontal cortex, which is involved in attention and memory. The compound is metabolized mainly by the cytochrome P450 2D6 enzyme .

Vergleich Mit ähnlichen Verbindungen

Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.

4-Hydroxy-Atomoxetine: An oxidative metabolite of Atomoxetine with similar pharmacologic activity.

N-Desmethyl Atomoxetine: Another metabolite with significantly lower inhibitory potency compared to Atomoxetine

Uniqueness: Desmethyl Atomoxetine Hydrochloride is unique due to its specific inhibition of norepinephrine reuptake, making it a valuable tool in neuroscience research. Its distinct metabolic pathway and the resulting metabolites provide insights into the pharmacokinetics and pharmacodynamics of norepinephrine reuptake inhibitors .

Biologische Aktivität

Desmethyl atomoxetine hydrochloride, a metabolite of atomoxetine, is primarily recognized for its role in the pharmacological treatment of attention deficit hyperactivity disorder (ADHD). Understanding its biological activity is crucial for evaluating its therapeutic potential and implications for clinical practice.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 284.83 g/mol |

| CAS Number | 1189961-95-2 |

Desmethyl atomoxetine is characterized by a structure that allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine.

Desmethyl atomoxetine acts primarily as a norepinephrine reuptake inhibitor (NRI) . This mechanism enhances norepinephrine levels in the synaptic cleft, which is believed to contribute to its therapeutic effects in ADHD. Atomoxetine itself has been shown to selectively inhibit the norepinephrine transporter (NET), leading to increased norepinephrine availability in the prefrontal cortex, a region critical for attention and executive functions .

Additional Neurotransmitter Interactions

Recent studies have indicated that desmethyl atomoxetine may also interact with other neurotransmitter systems:

- Serotonin Transporter (SERT) : Binding studies suggest that it may also inhibit SERT, potentially influencing mood and anxiety symptoms .

- NMDA Receptors : There is evidence suggesting that desmethyl atomoxetine may block NMDA receptors, implicating a role in modulating glutamatergic transmission, which could be relevant for ADHD and other neuropsychiatric disorders .

Pharmacokinetics

The pharmacokinetic profile of desmethyl atomoxetine is influenced by genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2D6. Individuals classified as poor metabolizers (PMs) exhibit significantly higher plasma concentrations of atomoxetine and its metabolites compared to extensive metabolizers (EMs) due to reduced metabolic clearance .

- Absorption : Rapidly absorbed post oral administration with peak plasma concentrations typically reached within 1-2 hours.

- Bioavailability : Approximately 63% in EMs and up to 94% in PMs.

- Half-life : Ranges from 3 to 5.6 hours depending on metabolic status.

Case Studies and Clinical Findings

A review of clinical data highlights the efficacy and safety profile of desmethyl atomoxetine in treating ADHD:

- Long-term Safety Study : A study involving adults with ADHD demonstrated an acceptable safety profile over one year, with adverse effects reported at rates comparable to placebo .

- Efficacy Trials : Patients who responded positively during initial treatment phases maintained their response with continued use of atomoxetine, indicating sustained therapeutic benefits .

Adverse Effects

The most common adverse effects associated with desmethyl atomoxetine include:

- Dry mouth

- Decreased appetite

- Fatigue

- Insomnia

- Increased heart rate

These effects are generally mild to moderate but can vary based on individual metabolic responses .

Eigenschaften

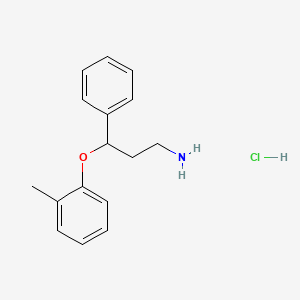

IUPAC Name |

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZNZPMFOWXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661894 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-46-6 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.